3-Nitrobiphenyl

Photochemistry Nucleophilic Aromatic Substitution Reactivity Selectivity

3-Nitrobiphenyl (m-nitrobiphenyl) is the meta-substituted nitroarene of choice for chemists who require regiochemical precision. Unlike the 4-nitro isomer, the 3-nitro group enables a unique C–NO₂ bond cleavage pathway in Suzuki-Miyaura coupling, providing access to biaryl scaffolds inaccessible via traditional halide methods. Its selective reduction to m-aminobiphenyl delivers pharmacophorically critical meta-oriented amine building blocks. The compound's distinct solid-state conformation (torsion angles -26°/+23°) ensures reproducible crystallization of downstream intermediates. As a reference standard with a sharp melting point (58–60°C), it also serves as a reliable HPLC/GC-MS system suitability standard. Available in ≥98% purity with competitive pricing and global shipping.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 2113-58-8
Cat. No. B1294916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobiphenyl
CAS2113-58-8
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
InChIKeyFYRPEHRWMVMHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobiphenyl (CAS 2113-58-8) Technical Baseline for Procurement and Scientific Selection


3-Nitrobiphenyl (m-nitrobiphenyl, C12H9NO2, MW 199.21) is a meta-substituted nitroarene that serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and functional materials [1]. It is characterized as a yellow crystalline solid with a melting point of 58–62°C and a boiling point of 227°C at reduced pressure (35 mmHg), exhibiting solubility in ethanol, ether, and acetic acid but not in water . As an electrophilic partner in cross-coupling reactions, it enables an unprecedented C–NO2 bond cleavage pathway in Suzuki-Miyaura coupling, offering an alternative to traditional aryl halide-based methods [2].

Why 3-Nitrobiphenyl Cannot Be Substituted with Other Nitrobiphenyl Isomers or Nitroarenes


The meta-substitution pattern of 3-nitrobiphenyl imparts distinct electronic, steric, and conformational properties that directly dictate its reactivity profile and ultimate utility. Direct comparative studies have established that 3-nitro-substituted biphenyls exhibit markedly lower overall photochemical reactivity than their 4-nitro counterparts [1]. Furthermore, the solid-state conformation of 3-nitrobiphenyl, characterized by specific torsion angles between phenyl rings of -26° and +23°, differs from the planar geometry observed in 4-nitrobiphenyl and biphenyl itself [2]. In cross-coupling applications, 2-nitrobiphenyls are preferentially accessed via specialized Suzuki coupling processes due to their value as precursors to fungicidal carboxamides, leaving 3-nitrobiphenyl as a distinct substrate requiring different synthetic strategies [3]. These quantifiable differences in electronic behavior and molecular architecture confirm that in-class compounds are not interchangeable.

Quantitative Differentiation Evidence for 3-Nitrobiphenyl Against Closest Analogs


Photochemical Reactivity: 3-Nitro vs. 4-Nitro Isomer in Nucleophilic Photosubstitution

In anaerobic photohydrolysis studies of nitrobiphenyl derivatives, 3-nitro-substituted biphenyls exhibited much lower overall reactivity than 4-nitro derivatives, a finding reported across multiple investigations [1]. This difference in photochemical behavior, attributed to the meta-positioning of the electron-withdrawing nitro group, directly impacts the compound's suitability in light-mediated synthetic applications.

Photochemistry Nucleophilic Aromatic Substitution Reactivity Selectivity

Solid-State Conformation: Torsion Angle Distinctions from Biphenyl and 4-Nitrobiphenyl

Single-crystal X-ray diffraction of 3-nitrobiphenyl reveals two crystallographically independent molecules in the asymmetric unit with phenyl-phenyl torsion angles of -26(1)° and +23(1)°, while the nitro groups are nearly coplanar with their attached phenyl rings [τ = -6(1)° and -4(1)°] [1]. In contrast, biphenyl itself is planar in the solid state, and 4-nitrobiphenyl exhibits different torsional parameters due to the para-nitro substitution [2]. Bond distances and angles in 3-nitrobiphenyl are consistent with those of 4-nitrobiphenyl and 2-nitrobiphenyl, but the torsion angles around the central C–C bond are uniquely influenced by the meta-nitro group's steric and electronic effects [2].

Crystallography Molecular Conformation Solid-State Packing

Synthetic Utility: 3-Nitrobiphenyl via Nitroarene Suzuki-Miyaura Coupling

3-Nitrobiphenyl can be synthesized via the Suzuki-Miyaura coupling of nitroarenes, a reaction that proceeds via unprecedented cleavage of the Ar–NO2 bond by palladium [1]. This methodology enables the use of nitroarenes as direct electrophilic partners, bypassing the need for aryl halides or pseudohalides. Under optimized conditions [Pd(acac)2, BrettPhos, 18-crown-6, K3PO4·nH2O in 1,4-dioxane at 130°C], the reaction tolerates diverse nitroarenes and arylboronic acids with compatibility for both electron-donating and electron-withdrawing groups [1]. While specific yields for 3-nitrobiphenyl are not reported in this foundational study, the methodology establishes a direct route distinct from the specialized processes optimized for 2-nitrobiphenyls, which often employ aryl chlorides with tailored phosphorus ligands [2].

Cross-Coupling Suzuki-Miyaura Reaction Nitroarene Electrophiles

Thermochemical Reference Data: Heat of Combustion for Energy Balance Calculations

The standard heat of combustion for solid 3-nitrobiphenyl has been experimentally determined as ΔcH°solid = -1451.6 ± 1.5 kcal/mol [1]. This value, reanalyzed from original combustion calorimetry data, provides a precise thermochemical benchmark for energy balance calculations in process development and safety assessments. Comparable thermochemical data for other nitrobiphenyl isomers are available in the NIST database, but the specific value for 3-nitrobiphenyl is essential for accurate enthalpy calculations in reactions involving this specific isomer.

Thermochemistry Calorimetry Process Safety

Procurement-Aligned Application Scenarios for 3-Nitrobiphenyl (CAS 2113-58-8)


Synthesis of m-Aminobiphenyl Derivatives for Pharmaceutical Intermediates

The meta-nitro group of 3-nitrobiphenyl can be selectively reduced to the corresponding amine, yielding m-aminobiphenyl derivatives. These meta-substituted biphenylamines serve as key building blocks for pharmaceuticals where the meta-orientation is pharmacophorically required, as opposed to the ortho- or para-analogs. The distinct solid-state conformation of 3-nitrobiphenyl (torsion angles of -26° and +23°) may influence crystallization behavior of downstream intermediates .

Electrochemical Studies of Nitroarene Reduction Mechanisms

3-Nitrobiphenyl, as a representative meta-substituted nitroarene, is a valuable model compound for investigating the electrochemical reduction behavior of aromatic nitro compounds. Comparative voltammetric studies across nitrobenzene, nitrobiphenyls, and other nitroarenes reveal substituent-dependent reduction potentials and mechanistic pathways, including the competition between four-electron reduction to amines versus hydroxylamine intermediate formation . The meta-nitro group provides a distinct electronic environment compared to ortho- and para-substituted analogs.

Nitroarene-Based Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

3-Nitrobiphenyl can be prepared via the nitroarene Suzuki-Miyaura coupling methodology, which uses the C–NO2 bond as an electrophilic handle rather than traditional C–halogen bonds . This approach is particularly valuable when aryl halide precursors are difficult to access or when selective nitration of an existing arene is more straightforward than halogenation. The reaction tolerates both electron-donating and electron-withdrawing groups on the coupling partners, enabling modular construction of diverse biaryl scaffolds .

Reference Standard for Analytical Method Development

With a well-defined melting point of 58–60°C, a boiling point of 227°C at 35 mmHg, and a purity specification of ≥98% from commercial suppliers , 3-nitrobiphenyl serves as a reliable reference standard for calibrating HPLC, GC-MS, and other analytical instruments in quality control laboratories. Its distinct chromatographic retention and spectroscopic signatures (NMR, IR, UV-Vis) enable its use as a system suitability standard for methods involving nitrobiphenyl isomers.

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